molecular formula C7H12ClF3N2O B1449049 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride CAS No. 2097970-16-4

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride

Cat. No.: B1449049
CAS No.: 2097970-16-4
M. Wt: 232.63 g/mol
InChI Key: JFONENPAZMXXKD-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable diazepanone precursor. One common method involves the use of an iron porphyrin-catalyzed N-trifluoroethylation reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Overview

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound with significant potential in various scientific and medicinal applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, particularly the GABAergic system.

  • Mechanism of Action : Similar to other diazepane derivatives, this compound may modulate GABA receptors, leading to anxiolytic and sedative effects. This modulation is crucial for developing treatments for anxiety disorders and epilepsy.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests show effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anticancer Properties

Research has demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. The mechanisms involve inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent.

Industrial Applications

The compound is also explored for its use in the production of specialty chemicals and as a reagent in various industrial processes. Its unique trifluoroethyl substitution enhances its utility in synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific diazepanone ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it valuable for various research and industrial applications.

Biological Activity

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar trifluoroethyl substitutions exhibit significant antimicrobial properties. For instance, a related study on trifluoromethyl-substituted imidazoles demonstrated promising antibacterial activity against various strains, suggesting that the trifluoroethyl group may enhance bioactivity through increased membrane permeability or altered binding affinities .

Anticancer Potential

Research into related diazepan derivatives has shown that they can induce apoptosis in cancer cells. For example, a study highlighted the synthesis of novel diazepan derivatives that exhibited cytotoxic effects on tumor cell lines, with mechanisms involving the modulation of apoptotic pathways . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their anticancer efficacy.

Neuropharmacological Effects

Compounds similar to this compound have been explored for their anxiolytic and analgesic properties. In animal models, certain diazepan derivatives demonstrated effects comparable to established anxiolytics like diazepam, suggesting potential for therapeutic applications in anxiety disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis : The ability to modulate apoptotic pathways is a common feature among diazepan derivatives. This is often mediated through the activation of caspases and the downregulation of anti-apoptotic proteins like Mcl-1 .
  • Receptor Interaction : The interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in animal models.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.Suggests potential use in treating bacterial infections.
Cancer Cell Line Study Induced apoptosis in various cancer cell lines; showed dose-dependent cytotoxicity.Indicates potential as an anticancer agent.
Neuropharmacological Evaluation Exhibited anxiolytic effects in mice comparable to diazepam.Supports further investigation for anxiety treatment applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONENPAZMXXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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